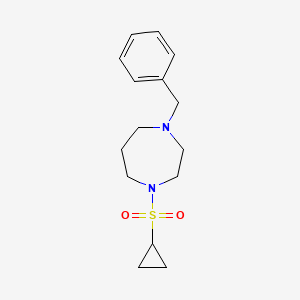![molecular formula C18H18F3N7 B6458863 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2549008-78-6](/img/structure/B6458863.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, and a piperazine ring . Pyrazole and its derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray diffraction study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and spectral data (such as NMR, IR, and mass spectrometry). Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazoles, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have explored their potential against various bacterial strains, making them promising candidates for novel antibiotics .
Antifungal Potential
The antifungal activity of pyrazoline derivatives has been investigated. These compounds may inhibit fungal growth and could be relevant in the development of antifungal agents .
Antiparasitic Applications
Pyrazolines have shown promise as antiparasitic agents. Researchers have studied their effects against parasites, including protozoans and helminths .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some pyrazoline derivatives exhibit anti-inflammatory effects, which could be valuable in managing inflammatory conditions .
Antioxidant and Neuroprotective Effects
Oxidative stress contributes to cellular damage. Pyrazolines, by acting as antioxidants, may protect against oxidative injury. Additionally, they could impact neuroprotective pathways, making them relevant for neurological research .
Enzyme Inhibition: Acetylcholinesterase (AchE)
The compound’s effect on AchE activity is noteworthy. AchE is essential for normal nerve function, and its inhibition can lead to behavioral changes and movement impairment. Investigating this aspect could provide insights into neurological disorders .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-6-7-28(25-13)17-5-4-16(23-24-17)27-10-8-26(9-11-27)15-3-2-14(12-22-15)18(19,20)21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOLJBVODOPRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458791.png)
![5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6458794.png)
![1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B6458799.png)
![4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458803.png)
![4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458804.png)
![1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458811.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6458835.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6458839.png)
![4-[4-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6458855.png)
![4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458861.png)
![4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458869.png)
![2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine](/img/structure/B6458877.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458882.png)
